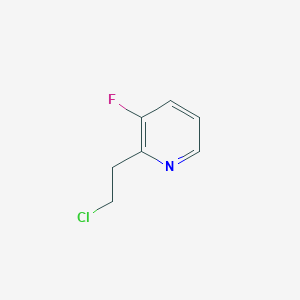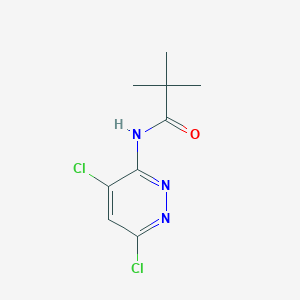
3-Buten-2-one, 4-amino-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Buten-2-one, 4-amino-4-phenyl- is an organic compound with the molecular formula C10H11NO It is a derivative of 3-buten-2-one, where an amino group and a phenyl group are attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-amino-4-phenyl- can be achieved through several methods. One common approach involves the reaction of 4-phenyl-3-buten-2-one with an amine under suitable conditions. For instance, the reaction of 4-phenyl-3-buten-2-one with ammonia or an amine in the presence of a catalyst can yield the desired product.
Industrial Production Methods
Industrial production of 3-Buten-2-one, 4-amino-4-phenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
3-Buten-2-one, 4-amino-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-Buten-2-one, 4-amino-4-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Buten-2-one, 4-amino-4-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The phenyl group contributes to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-3-buten-2-one: A structurally similar compound with a phenyl group but lacking the amino group.
Benzylideneacetone: Another related compound with similar reactivity but different functional groups.
Uniqueness
3-Buten-2-one, 4-amino-4-phenyl- is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields.
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
(Z)-4-amino-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H11NO/c1-8(12)7-10(11)9-5-3-2-4-6-9/h2-7H,11H2,1H3/b10-7- |
Clave InChI |
ALUVIKQZUFIJIW-YFHOEESVSA-N |
SMILES isomérico |
CC(=O)/C=C(/C1=CC=CC=C1)\N |
SMILES canónico |
CC(=O)C=C(C1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester](/img/structure/B13132103.png)




